Carbohydrate Reducing-Value Accuracy: CuBic Eliminates Over-Oxidation Seen with DNSA Method
The copper bicinchoninate (CuBic) method provides constant, accurate reducing values for equimolar oligosaccharide series (maltose–maltohexaose, isomaltose–isomaltohexaose, cellobiose–cellohexaose), whereas the widely used 3,5-dinitrosalicylic acid (DNSA) method produces inflated values due to over-oxidation that worsens with increasing oligosaccharide chain length [1]. CuBic also demonstrates approximately 100-fold greater sensitivity than DNSA [1].
| Evidence Dimension | Accuracy of reducing value determination for oligosaccharides and sensitivity |
|---|---|
| Target Compound Data | Constant reducing values across maltose–maltohexaose series; detection sensitivity ~100× greater than DNSA. |
| Comparator Or Baseline | Alkaline 3,5-dinitrosalicylic acid (DNSA) method: inflated reducing values increasing with chain length; failed to determine MWₙ for six polysaccharides tested. |
| Quantified Difference | CuBic method gave valid MWₙ values for all six polysaccharides, while DNSA method could not determine MWₙ for any. ~100-fold sensitivity advantage. |
| Conditions | Maltose–maltohexaose, isomaltose–isomaltohexaose, and cellobiose–cellohexaose series; pH 10.5 (CuBic) vs. highly alkaline (DNSA). |
Why This Matters
Procurement of this pre-formed bicinchoninate complex ensures carbohydrate quantification is free from systematic chain-length-dependent bias, critical for accurate enzyme activity assays and carbohydrate research.
- [1] McIntyre, A. P., Mukerjea, R., & Robyt, J. F. (2013). Reducing values: dinitrosalicylate gives over-oxidation and invalid results whereas copper bicinchoninate gives no over-oxidation and valid results. Carbohydrate Research, 380, 118–123. View Source
